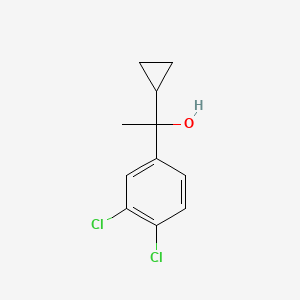

1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol

CAS No.:

Cat. No.: VC13410392

Molecular Formula: C11H12Cl2O

Molecular Weight: 231.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12Cl2O |

|---|---|

| Molecular Weight | 231.11 g/mol |

| IUPAC Name | 1-cyclopropyl-1-(3,4-dichlorophenyl)ethanol |

| Standard InChI | InChI=1S/C11H12Cl2O/c1-11(14,7-2-3-7)8-4-5-9(12)10(13)6-8/h4-7,14H,2-3H2,1H3 |

| Standard InChI Key | CCRCXNJNLKFNAR-UHFFFAOYSA-N |

| SMILES | CC(C1CC1)(C2=CC(=C(C=C2)Cl)Cl)O |

| Canonical SMILES | CC(C1CC1)(C2=CC(=C(C=C2)Cl)Cl)O |

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Structure

The compound’s systematic name, 1-(3,4-dichlorophenyl)-1-cyclopropylethanol, reflects its substitution pattern: a cyclopropyl group and a hydroxyl-bearing ethyl chain are attached to a benzene ring substituted with chlorine atoms at the 3- and 4-positions. Its molecular formula is C₁₁H₁₂Cl₂O, with a molecular weight of 243.12 g/mol. The cyclopropane ring introduces significant steric strain, influencing both reactivity and conformational stability .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂Cl₂O |

| Molecular Weight | 243.12 g/mol |

| IUPAC Name | 1-(3,4-Dichlorophenyl)-1-cyclopropylethanol |

| CAS Registry Number | Not explicitly reported |

| Appearance | Yellow oil (synthetic sample) |

Synthetic Methodology

Grignard Reaction-Based Synthesis

The primary synthesis route involves a Grignard reaction between 3,4-dichlorophenylmagnesium bromide and cyclopropyl methyl ketone .

Procedure:

-

Grignard Reagent Preparation: Magnesium turnings (7.5 mmol) and iodine (10 mg, catalytic) are combined with 3,4-dichlorobromobenzene (6 mmol) in dry diethyl ether under nitrogen.

-

Ketone Addition: Cyclopropyl methyl ketone (5 mmol) is added at 0°C, followed by stirring at room temperature for 2 hours.

-

Workup: The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (hexane/EtOAc = 40:1).

Optimization Challenges

-

Moisture Sensitivity: Strict anhydrous conditions are critical due to the Grignard reagent’s reactivity.

-

Steric Hindrance: The cyclopropane ring slows nucleophilic attack, necessitating extended reaction times.

Structural Characterization

¹H NMR (400 MHz, CDCl₃)

Key peaks (δ, ppm):

-

7.56–7.53 (m, 1H): Aromatic proton adjacent to chlorine substituents.

-

7.40–7.38 (d, J = 8.0 Hz, 1H): Ortho-coupled aromatic proton.

-

1.46 (s, 3H): Methyl group adjacent to the hydroxyl.

¹³C NMR (100 MHz, CDCl₃)

Notable signals (δ, ppm):

-

147.9: Oxygen-bearing quaternary carbon.

-

133.1, 131.1, 130.1: Chlorine-substituted aromatic carbons.

-

72.9: Hydroxyl-bearing methine carbon.

Table 2: NMR Spectral Assignments

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.56–7.53 | Multiplet | Aromatic H (C₆H₃Cl₂) |

| ¹H | 1.46 | Singlet | -CH₃ (ethanol group) |

| ¹³C | 147.9 | Quaternary | C-OH (methine) |

| ¹³C | 28.3 | CH₂ | Cyclopropane ring |

Reactivity and Functionalization

Ring-Opening/Annulation Reactions

The compound undergoes acid-catalyzed ring-opening to generate thiophene aldehydes, a reaction pivotal in heterocycle synthesis :

Mechanistic Insight:

-

Cyclopropane Ring Strain: Facilitates ring opening under mild acidic conditions.

-

Electrophilic Substitution: The hydroxyl group directs sulfuration at the ortho position, forming the thiophene core.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume